REACTION_SMILES
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[CH3:12][C:13](=[O:14])[O:15][C:16](=[O:17])[CH3:18].[CH3:19][C:20](=[O:21])[OH:22].[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:9]([cH:10][cH:11]1)[NH:8][CH2:7][CH2:6]2>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:9]([cH:10][cH:11]1)[N:8]([C:13]([CH3:12])=[O:14])[CH2:7][CH2:6]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(c1)CCN2
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Name
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Type
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product
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Smiles
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COc1ccc2c(c1)CCN2C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |